Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
Description
Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core fused with a cyclopropyl group at position 2 and a chloromethyl substituent at position 2. The benzyl ester at position 7 enhances lipophilicity, which may influence its pharmacokinetic properties.
Properties
Molecular Formula |
C18H20ClN3O2 |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
benzyl 3-(chloromethyl)-2-cyclopropyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C18H20ClN3O2/c19-10-15-17(14-6-7-14)20-16-11-21(8-9-22(15)16)18(23)24-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
InChI Key |
QDQIGOIAFFMLSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N3CCN(CC3=N2)C(=O)OCC4=CC=CC=C4)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can be achieved through several synthetic routes. Common methods include:
Cyclization Reactions: This involves the formation of the imidazo[1,2-a]pyrazine core through cyclization of appropriate precursors.
Ring Annulation: This method involves the construction of the fused ring system by annulating smaller ring systems.
Cycloaddition Reactions: These reactions involve the addition of multiple unsaturated components to form the heterocyclic core.
Direct C-H Arylation: This method involves the direct arylation of the pyrazine ring to introduce the benzyl group.
Miscellaneous Methods: Other methods include acetylation, ring condensation, and tandem reactions
Chemical Reactions Analysis
Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Cyclization and Annulation: These reactions can further modify the heterocyclic core to introduce additional functional groups
Scientific Research Applications
This compound has several applications in scientific research, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Organic Materials: The compound is used in the synthesis of organic materials with specific electronic and optical properties.
Natural Products: It is employed in the synthesis of natural product analogs for biological studies.
Bioactive Molecules: The compound is a key intermediate in the synthesis of bioactive molecules for various therapeutic applications
Mechanism of Action
The mechanism of action of Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit kinase activity, thereby affecting cell signaling pathways involved in inflammation, cancer, and other diseases .
Comparison with Similar Compounds
Substituent Variations on the Imidazo[1,2-a]pyrazine Core
The following table summarizes key structural differences and properties of related compounds:
Salt Forms and Solubility
- Dihydrochloride Salts : Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride (MW 330.21) demonstrates how salt formation increases molecular weight and solubility in polar solvents compared to the free base . The target compound’s lack of a salt form in available evidence suggests it may exhibit lower aqueous solubility.
Pharmacological Potential
- Antiparasitic/Antitubercular Activity: Analogues like 2-nitroimidazopyrazinones (e.g., compound 34i) show improved potency and solubility via nitro and trifluoromethoxy groups . The target compound’s chloromethyl group could act as a reactive handle for prodrug strategies, while the cyclopropyl group might modulate target binding through steric effects.
Key Research Findings and Trends
Fluorination Trends : Difluoromethyl and trifluoromethyl substituents (e.g., ) are prevalent in analogues, likely due to their ability to enhance metabolic stability and bioavailability. The target compound’s cyclopropyl group offers an alternative strategy to reduce ring strain and improve conformational rigidity.
Commercial Availability: Several analogues (e.g., dihydrochloride salts ) are marketed with ISO-certified suppliers, indicating industrial relevance.
Biological Activity
Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a synthetic compound belonging to the class of imidazopyrazines. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article aims to summarize the existing research on the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₁₄H₁₅ClN₄O₂
- Molecular Weight : 300.75 g/mol
- CAS Number : Not specifically listed but can be derived from its components.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antimycobacterial Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 6.25 µg/mL . This suggests that modifications in the benzyl or pyrazine moieties can enhance activity.
- Antifungal Activity : The compound's antifungal properties were evaluated against various strains including Trichophyton mentagrophytes. Some related compounds demonstrated MIC values around 15.62 µmol/L .
Structure-Activity Relationships (SAR)
The SAR studies reveal that the introduction of specific substituents on the imidazo[1,2-a]pyrazine core significantly influences biological activity:
- Lipophilicity : Compounds with increased lipophilicity tend to exhibit enhanced antimicrobial activity. For example, variations in substituents on the pyrazine ring have been shown to affect log k values positively .
| Compound | Lipophilicity (log k) | Antimycobacterial Activity (MIC µg/mL) |
|---|---|---|
| A | 1.36 | 6.25 |
| B | 0.18 | 6.25 |
| C | Varies | Varies |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Cell Wall Synthesis : Similar compounds have been reported to interfere with cell wall synthesis in mycobacteria.
- Disruption of Membrane Integrity : Antifungal activities may stem from disrupting fungal cell membranes.
Case Studies
Several case studies have highlighted the efficacy of this compound and its analogs:
- A study published in MDPI indicated that certain substituted N-benzylpyrazine derivatives exhibited significant antimycobacterial activity comparable to established treatments like Pyrazinamide (PZA) .
- Another investigation focused on the cytotoxicity profiles of benzyl sulfides showed that structural modifications could lead to varying degrees of toxicity and bioactivation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
